1-(4-bromobenzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
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Overview
Description
1-(4-Bromobenzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromobenzyl group attached to the piperidine ring, along with a pyrazolylmethyl substituent
Preparation Methods
The synthesis of 1-(4-bromobenzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromobenzyl group: This step involves the reaction of the piperidine derivative with 4-bromobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the pyrazolylmethyl group: This is accomplished by reacting the intermediate compound with 3,5-dimethyl-1H-pyrazole in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Bromobenzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromobenzyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Bromobenzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The bromobenzyl group may facilitate binding to certain receptors or enzymes, while the pyrazolylmethyl group can modulate the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Bromobenzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine: This compound has a chlorobenzyl group instead of a bromobenzyl group, which may result in different chemical reactivity and biological activity.
1-(4-Methylbenzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine: The presence of a methyl group instead of a bromine atom can significantly alter the compound’s properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3/c1-14-11-15(2)22(20-14)13-17-7-9-21(10-8-17)12-16-3-5-18(19)6-4-16/h3-6,11,17H,7-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHMIPBYIXSGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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